

An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B1269269

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**, a key intermediate in organic synthesis and pharmaceutical development. The document details its molecular structure, physicochemical characteristics, and spectral data. Furthermore, it presents a detailed experimental protocol for its synthesis, discusses its chemical reactivity, and explores its significant role in the synthesis of prominent anti-inflammatory drugs. A key application highlighted is its use as a precursor to Celecoxib, a selective COX-2 inhibitor, and the associated signaling pathway is elucidated. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, also known as α -bromo-4-(methylsulfonyl)acetophenone or 4-(methylsulfonyl)phenacyl bromide, is a halogenated ketone that serves as a versatile building block in organic synthesis.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
CAS Number	50413-24-6[2]
Molecular Formula	C ₉ H ₉ BrO ₃ S[2]
Synonyms	2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulphonyl)phenacyl bromide, p-methylsulfonylphenacyl bromide[1][3]

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	277.14 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[1][2]
Melting Point	126-131 °C	[1][2]
Boiling Point	428.4 °C (Predicted)	[2]
Density	1.575 g/cm ³ (Predicted)	[2]
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water.	[3]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C.	[2]

Synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

The primary synthetic route to **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** involves the α -bromination of its precursor, 4-(methylsulfonyl)acetophenone.

Experimental Protocol

This protocol is adapted from a described synthesis of the target compound.[\[4\]](#)

Materials:

- 4-(Methylsulfonyl)acetophenone
- Ethylene dichloride (EDC)
- Bromine (Br₂)
- 48% Hydrobromic acid (HBr)
- Saturated sodium bicarbonate solution
- Brine
- Water

Procedure:

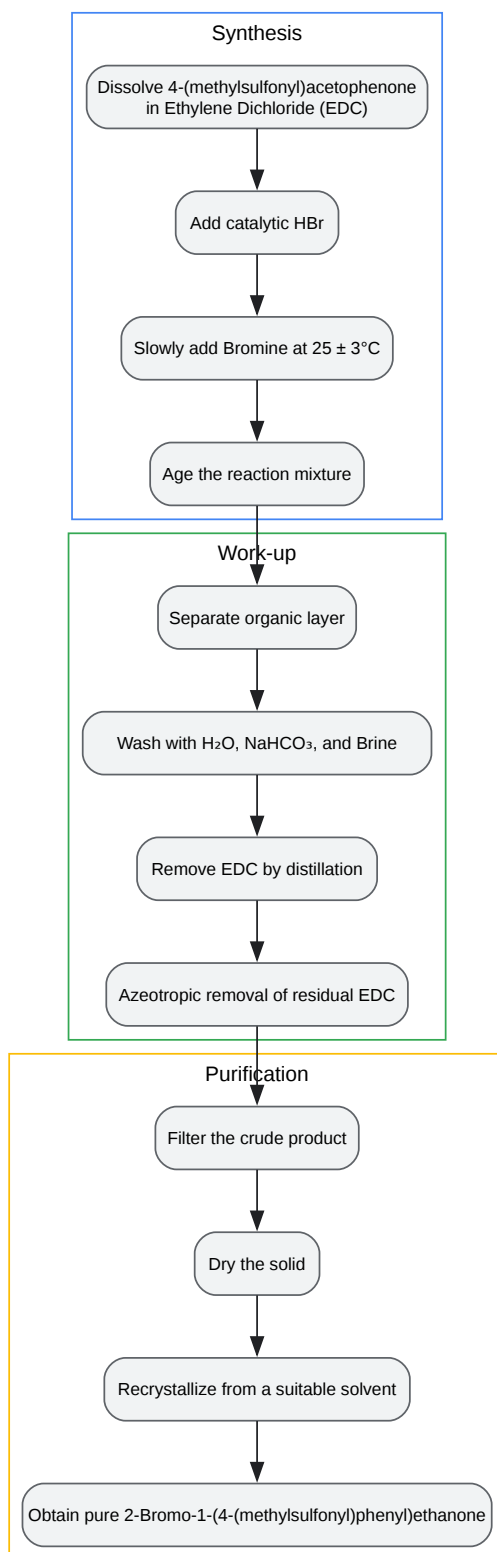
- Dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).
- Initiate the reaction by adding a small amount of 48% hydrobromic acid.
- Slowly add bromine to the solution over 26-30 hours, maintaining the temperature at 25 ± 3°C.
- After the addition is complete, allow the mixture to age for 2-3 hours.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Distill the organic layer to remove the bulk of the EDC.
- Remove the final traces of EDC azeotropically with water.
- The resulting solid product is obtained as a slurry in water.

- Filter the slurry and dry the solid to yield crude **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**.

Yield: Approximately 74% from thioanisole (the precursor to 4-(methylsulfonyl)acetophenone in the referenced multi-step synthesis).[4]

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a product with a purity of $\geq 99\%$ (GC).[1]

Synthesis and Purification Workflow

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Synthesis and Purification Workflow Diagram

Chemical Reactivity

The reactivity of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** is primarily dictated by the presence of the α -bromo ketone functional group. The bromine atom is a good leaving group, making the α -carbon susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a synthetic intermediate.

Key reactions include:

- **Nucleophilic Substitution:** It readily reacts with a variety of nucleophiles, such as amines, thiols, and carboxylates, to form new carbon-heteroatom bonds. This is a crucial step in the synthesis of many pharmaceutical compounds.
- **Formation of Heterocycles:** Its bifunctional nature (electrophilic carbonyl carbon and electrophilic α -carbon) allows for its use in the construction of various heterocyclic ring systems, which are prevalent in drug molecules.

Spectral Analysis

Detailed spectral analysis is essential for the structural confirmation and purity assessment of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**. While high-resolution spectra for this specific compound are not readily available in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.1	Doublet	2H, Aromatic protons ortho to the carbonyl group
~7.9	Doublet	2H, Aromatic protons meta to the carbonyl group
~4.4	Singlet	2H, $-\text{CH}_2\text{Br}$ protons
~3.1	Singlet	3H, $-\text{SO}_2\text{CH}_3$ protons

Table 4: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~190	C=O (carbonyl carbon)
~140	Quaternary aromatic carbon attached to the sulfonyl group
~135	Quaternary aromatic carbon attached to the carbonyl group
~130	Aromatic CH carbons ortho to the carbonyl group
~128	Aromatic CH carbons meta to the carbonyl group
~44	$-\text{SO}_2\text{CH}_3$ (methyl carbon)
~30	$-\text{CH}_2\text{Br}$ (bromomethyl carbon)

FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm^{-1})	Vibration
~1690	C=O stretching (aromatic ketone)
~1600, ~1480	C=C stretching (aromatic ring)
~1310, ~1150	S=O stretching (sulfonyl group)
~1200	C-Br stretching
~3000-3100	C-H stretching (aromatic)
~2900-3000	C-H stretching (aliphatic)

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M^+) would be expected at m/z 277 (for ^{79}Br) and 279 (for ^{81}Br) in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.[5] Common fragmentation patterns for α -bromo ketones include the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Table 6: Expected Mass Spectrometry Fragments

m/z	Fragment
277/279	$[M]^+$ (Molecular ion)
198	$[M - \text{Br}]^+$
183	$[\text{C}_7\text{H}_7\text{O}_2\text{S}]^+$ (loss of $-\text{CH}_2\text{Br}$)
155	$[\text{C}_7\text{H}_7\text{S}]^+$ (loss of $-\text{CH}_2\text{Br}$ and CO)
79/81	$[\text{Br}]^+$

Applications in Drug Development

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib and Rofecoxib.[4][6] Its role is to provide the core phenacyl bromide moiety, which is subsequently elaborated to form the final drug structure.

Role in Celecoxib Synthesis

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7] The synthesis of Celecoxib involves the reaction of a diketone intermediate with (4-sulfamoylphenyl)hydrazine.[8] While **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** is not a direct precursor in the most common Celecoxib syntheses, related structures and synthetic strategies highlight its importance in accessing the necessary pharmacophores for COX-2 inhibition.

Celecoxib Signaling Pathway

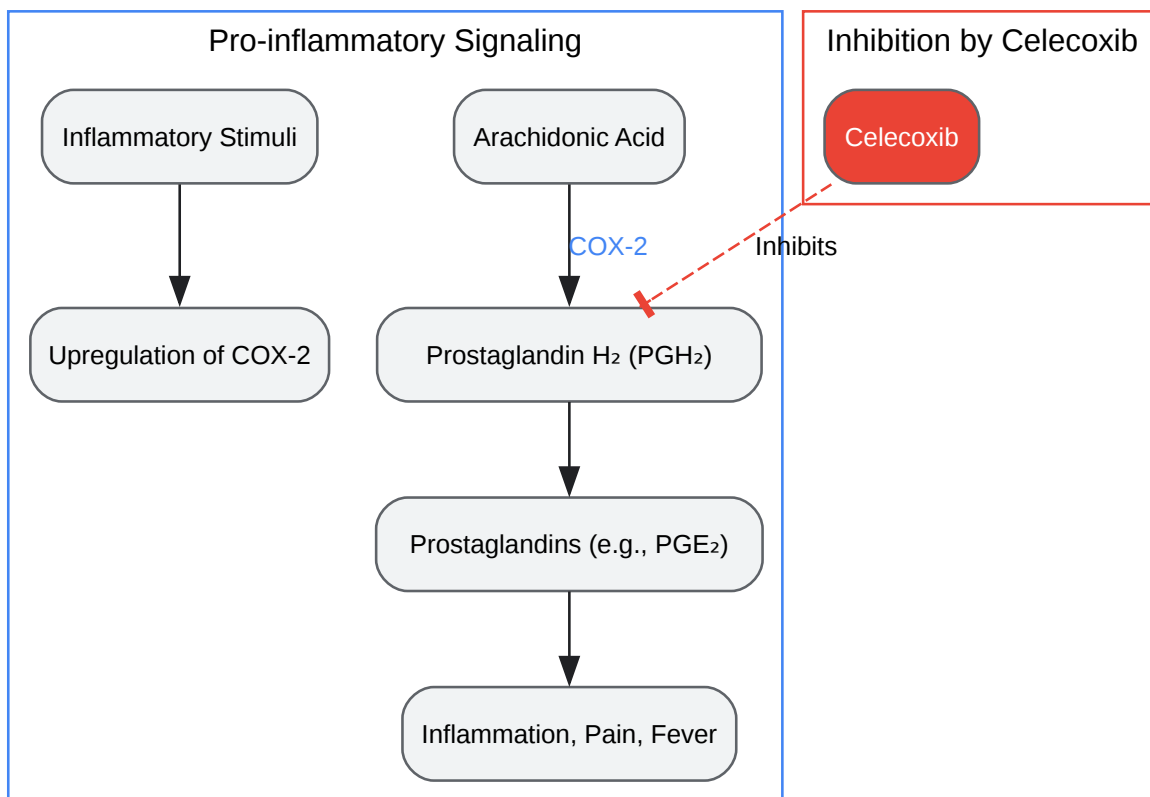
The therapeutic effect of drugs derived from this intermediate, such as Celecoxib, is achieved through the selective inhibition of the COX-2 enzyme.[7][9]

Mechanism of Action:

- **Inflammatory Stimuli:** In response to inflammatory signals, cells upregulate the expression of the COX-2 enzyme.
- **Prostaglandin Synthesis:** COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H_2 (PGH₂), a precursor for various pro-inflammatory prostaglandins (e.g., PGE₂).[\[9\]](#)[\[10\]](#)
- **Inflammation and Pain:** These prostaglandins mediate the physiological responses of inflammation, pain, and fever.[\[10\]](#)
- **COX-2 Inhibition:** Celecoxib selectively binds to the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby inhibiting the synthesis of prostaglandins.[\[11\]](#)
- **Therapeutic Effect:** The reduction in prostaglandin levels leads to the alleviation of pain and inflammation.[\[9\]](#)

The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is responsible for producing prostaglandins that protect the stomach lining. By sparing COX-1, selective inhibitors reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.
[\[11\]](#)

Celecoxib Signaling Pathway



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Mechanism of Action of Celecoxib

Safety and Handling

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is an irritant and may be corrosive.^[3] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.^[3]

Conclusion

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined chemical properties, predictable reactivity, and established role as a key intermediate in the synthesis of important

drugs like Celecoxib make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, serving as a foundational resource for its effective and safe utilization in a laboratory setting.

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